2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
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Overview
Description
2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone is a compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique chemical properties and are widely used in various fields, including medicinal chemistry and material science. The presence of both chlorophenyl and fluorophenyl groups in its structure makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone typically involves the reaction of 4-chlorobenzaldehyde with 4-fluoro-3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride, leading to the formation of secondary alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s ability to form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-[4-fluorophenyl]ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
2-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions with molecular targets.
Uniqueness
The presence of both the chlorophenyl and fluorophenyl groups, along with the trifluoromethyl group, makes 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone unique. This combination of functional groups enhances its chemical stability, reactivity, and potential for use in various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O/c16-11-4-1-9(2-5-11)7-14(21)10-3-6-13(17)12(8-10)15(18,19)20/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMOQWICNNFROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC(=C(C=C2)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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